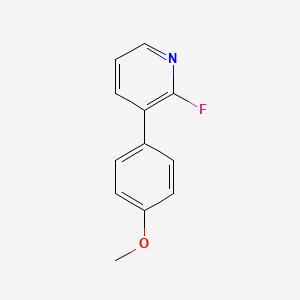

2-Fluoro-3-(4-methoxyphenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-(4-methoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c1-15-10-6-4-9(5-7-10)11-3-2-8-14-12(11)13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZZWUHJIAWPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-Fluoro-3-(4-methoxyphenyl)pyridine Molecular Structure

Executive Summary

The molecule 2-Fluoro-3-(4-methoxyphenyl)pyridine (CAS: 1214372-52-9) represents a "privileged scaffold" in modern drug discovery. It serves as a critical biaryl building block, characterized by a unique orthogonal reactivity profile . The presence of the fluorine atom at the C2 position of the pyridine ring functions not merely as a metabolic blocker but as a latent electrophilic handle, enabling late-stage diversification via Nucleophilic Aromatic Substitution (SNAr).

This guide deconstructs the molecule’s utility, providing a validated synthetic workflow and analyzing its role as a precursor for tricyclic heterocycles and kinase inhibitors.

Structural & Physiochemical Analysis

Conformational Dynamics

The molecule consists of a pyridine ring linked to a 4-methoxyphenyl (anisole) ring at the C3 position.

-

Atropisomerism: Unlike highly substituted biaryls, the rotation around the C3–C1' bond is relatively free at room temperature, though a preferred "twisted" conformation exists to minimize steric clash between the pyridine C2-Fluorine and the phenyl ortho-protons.

-

Electronic Push-Pull: The 4-methoxy group acts as an Electron Donating Group (EDG) into the phenyl ring, while the pyridine nitrogen and C2-fluorine act as Electron Withdrawing Groups (EWG). This polarization increases the dipole moment, influencing solubility and binding affinity in protein pockets.

The "Fluorine Effect"

The C2-Fluorine atom is the defining feature of this scaffold:

-

pKa Modulation: The high electronegativity of fluorine lowers the basicity of the pyridine nitrogen (approx. pKa ~0.5 vs. 5.2 for unsubstituted pyridine), reducing non-specific binding and improving membrane permeability.

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks oxidative metabolism at the susceptible C2 position, a common clearance pathway for pyridines (via aldehyde oxidase).

Table 1: Predicted Physiochemical Properties

| Property | Value (Approx.) | Significance |

| Molecular Formula | C₁₂H₁₀FNO | Core composition |

| Molecular Weight | 203.21 g/mol | Fragment-based drug design compliant |

| LogP (Octanol/Water) | 2.8 – 3.1 | Lipophilic; good membrane permeability |

| TPSA | ~22 Ų | High blood-brain barrier (BBB) penetration potential |

| H-Bond Acceptors | 3 (N, F, O) | Key for receptor ligand interaction |

Synthetic Architecture: The Orthogonal Strategy

The synthesis of 2-Fluoro-3-(4-methoxyphenyl)pyridine relies on chemoselective cross-coupling . The critical insight for researchers is the stability of the C2-F bond under Suzuki-Miyaura conditions.

The "Survival" of the Fluorine

Standard protocol utilizes 3-bromo-2-fluoropyridine as the electrophile. Palladium catalysts insert oxidatively into the C-Br bond (Bond Dissociation Energy ~68 kcal/mol) preferentially over the C-F bond (~116 kcal/mol). This allows the construction of the biaryl axis without destroying the nucleophilic handle (F) required for subsequent steps.

Validated Synthetic Workflow

The following diagram illustrates the logic flow from precursors to the isolated scaffold.

Figure 1: Chemoselective Suzuki-Miyaura coupling workflow. The C-F bond remains intact due to the higher bond dissociation energy compared to C-Br.

Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-3-(4-methoxyphenyl)pyridine

Scale: 5.0 mmol

Reagents:

-

3-Bromo-2-fluoropyridine (880 mg, 5.0 mmol)

-

4-Methoxyphenylboronic acid (912 mg, 6.0 mmol, 1.2 equiv)

-

Pd(dppf)Cl₂[1]·CH₂Cl₂ (122 mg, 0.15 mmol, 3 mol%)

-

Sodium Carbonate (Na₂CO₃) (1.06 g, 10.0 mmol)

-

Solvent: 1,4-Dioxane (20 mL) / Water (5 mL)

Procedure:

-

Inert Setup: Charge a dried 100 mL round-bottom flask with the aryl halide, boronic acid, and base. Evacuate and backfill with Nitrogen (3 cycles).[2]

-

Solvent Addition: Add degassed Dioxane and Water via syringe.

-

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Nitrogen.

-

Reaction: Heat the mixture to 90°C for 5 hours.

-

Checkpoint: Monitor by TLC (20% EtOAc in Hexanes). The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.4) will appear as a UV-active spot.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry organic layer over MgSO₄.[2]

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Yield: Expect 85-92% yield as a white/off-white solid.

Protocol B: Downstream SNAr Diversification

The utility of this scaffold is the ability to displace the fluorine with amines or alkoxides.

Reagents:

-

2-Fluoro-3-(4-methoxyphenyl)pyridine (1.0 equiv)

-

Nucleophile (e.g., Morpholine, 2.0 equiv)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: DMSO or NMP

Procedure:

-

Dissolve the scaffold in DMSO (0.5 M).

-

Add nucleophile and base.

-

Heat to 100-120°C. Note: The 3-aryl group provides steric bulk, requiring higher temperatures than unsubstituted 2-fluoropyridine.

-

Monitor for complete conversion to the 2-amino-3-arylpyridine.

Reactivity Profile & Medicinal Chemistry Applications[2][3]

The "Orthogonal Reactivity" allows this molecule to serve as a divergent point in library synthesis.

The Meisenheimer Complex Advantage

In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex.[3] Fluorine is the best halogen for this step because its high electronegativity stabilizes the negative charge on the intermediate ring, despite being a poor leaving group in SN1/SN2 reactions.

Pathway Visualization

Figure 2: Divergent synthesis pathways. The 2-F atom is the "key" that unlocks three distinct classes of therapeutic agents.

Therapeutic Relevance[5][6]

-

Kinase Inhibition: The 2-amino-3-arylpyridine motif (derived via Pathway A) mimics the adenine ring of ATP, forming critical hinge-binding hydrogen bonds in kinases (e.g., p38 MAP kinase inhibitors).

-

PET Imaging: The structure can be used as a "cold standard" for developing F-18 radiolabeled tracers, where the F-18 is introduced via nucleophilic substitution on a corresponding nitro- or trimethylammonium-precursor.

References

-

Suzuki-Miyaura Coupling Mechanism & Catalysts Title: Suzuki-Miyaura Cross-Coupling: The reaction of organoboron reagents with organic halides. Source: Organic Chemistry Portal. URL:[Link]

-

Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.[3][4] Source: ResearchGate / J. Org. Chem. URL:[Link]

-

Fluorine in Medicinal Chemistry Title: Fluorine in medicinal chemistry.[2][3][5][6][7][8] Source: Purser et al., Chem. Soc. Rev. (via NIH/PubMed). URL:[Link]

-

Crystal Structures of Fluorinated Pyridines Title: Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives.[9] Source: ACS Publications (Crystal Growth & Design). URL:[Link]

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. acs.figshare.com [acs.figshare.com]

Technical Guide: Synthesis of 2-Fluoro-3-(4-methoxyphenyl)pyridine

Executive Summary & Strategic Analysis

This guide details the synthesis of 2-Fluoro-3-(4-methoxyphenyl)pyridine , a structural motif increasingly prevalent in medicinal chemistry as a biaryl pharmacophore. The presence of the fluorine atom at the C2 position of the pyridine ring modulates basicity (

From a process chemistry perspective, the synthesis poses a specific challenge: preserving the labile C2-fluorine bond while constructing the sterically congested C3-aryl bond. 2-Fluoropyridines are activated electrophiles; the fluorine atom is susceptible to Nucleophilic Aromatic Substitution (

Therefore, this guide prioritizes a Suzuki-Miyaura Cross-Coupling strategy using mild bases and sterically robust palladium catalysts to ensure chemoselectivity.

Retrosynthetic Logic & Pathway Design

The most convergent route disconnects the biaryl C-C bond between the pyridine C3 position and the phenyl ring. This approach utilizes the commercially available or easily accessible 3-bromo-2-fluoropyridine and 4-methoxyphenylboronic acid .

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic disconnection revealing the convergent Suzuki-Miyaura coupling strategy.

Primary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is optimized to prevent defluorination. The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ due to its resistance to oxidation and higher stability at the elevated temperatures required for sterically hindered (ortho-substituted) couplings.

Reagents & Materials

| Component | Role | Stoichiometry | Notes |

| 3-Bromo-2-fluoropyridine | Substrate (Electrophile) | 1.0 equiv | Limiting reagent. |

| 4-Methoxyphenylboronic acid | Coupling Partner | 1.2 – 1.5 equiv | Excess ensures full conversion.[1] |

| Pd(dppf)Cl₂ · DCM | Catalyst | 3 – 5 mol% | Bidentate ligand prevents catalyst deactivation. |

| Potassium Phosphate ( | Base | 2.0 – 3.0 equiv | Mild base; avoids |

| 1,4-Dioxane / Water (4:1) | Solvent System | 0.1 M | Water is essential for the transmetalation step. |

Step-by-Step Methodology

Step 1: Inert System Preparation

-

Equipment: 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.[2]

-

Action: Flame-dry the glassware under vacuum and backfill with dry Nitrogen or Argon three times. Critical: Oxygen poisons the Pd(0) active species, leading to homocoupling of the boronic acid.

Step 2: Reaction Assembly

-

Charge the flask with 3-Bromo-2-fluoropyridine (1.0 equiv, e.g., 1.76 g, 10 mmol) and 4-Methoxyphenylboronic acid (1.2 equiv, 1.82 g).

-

Add the solvent mixture: 40 mL 1,4-Dioxane and 10 mL degassed Water .

-

Add the base:

(2.0 equiv, 4.24 g). -

Degas: Sparge the mixture with Nitrogen for 15 minutes. This is more effective than simple purging.

-

Add the catalyst: Pd(dppf)Cl₂[3][4][5] · DCM (0.05 equiv, ~400 mg) quickly against a positive stream of Nitrogen.

Step 3: Reaction & Monitoring

-

Temperature: Heat the mixture to 85–90°C . Do not exceed 100°C to minimize defluorination risks.

-

Time: Stir vigorously for 4–12 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[5] Look for the disappearance of the bromide (MW ~176) and appearance of the product (MW 203.2).

Step 4: Work-up & Purification [5]

-

Cooling: Cool reaction to room temperature.[5]

-

Extraction: Dilute with Ethyl Acetate (EtOAc) and wash with water (

) and brine (-

Note: Avoid acidic washes (e.g., HCl), which can protonate the pyridine nitrogen and catalyze hydrolysis.

-

-

Drying: Dry organic layer over anhydrous

, filter, and concentrate in vacuo. -

Chromatography: Purify via silica gel flash chromatography.

-

Eluent: Gradient of 0%

20% EtOAc in Hexanes. The product typically elutes mid-polarity due to the methoxy group.

-

Mechanistic Insight & Troubleshooting

Understanding the catalytic cycle is vital for troubleshooting low yields.

Diagram 2: Catalytic Cycle & Side Reactions

Caption: Suzuki catalytic cycle highlighting the critical oxidative addition step and the risk of SNAr side reactions.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst poisoning ( | Degas solvents more thoroughly; switch to XPhos-Pd-G2 for higher activity. |

| Defluorination (OH/OR product) | Base is too strong or temp too high. | Switch from |

| Homocoupling (Biaryl ether) | Oxidation of boronic acid. | Ensure strict anaerobic conditions; add catalyst last. |

Quality Control & Characterization

The final product must be validated using NMR and MS.

-

Physical State: Typically a white to off-white solid.

-

H NMR (400 MHz,

-

3.85 (s, 3H,

- 6.9–7.0 (d, 2H, Phenyl AA'BB').

- 7.4–7.5 (d, 2H, Phenyl AA'BB').

- 8.1 (d, 1H, Pyridine C6-H).

-

Note: The Pyridine C4-H signal may show coupling to the Fluorine (

).

-

3.85 (s, 3H,

-

F NMR:

-

Expect a singlet/multiplet around

-70 to -75 ppm (referenced to

-

-

Mass Spectrometry (ESI+):

-

Calc MW: 203.[6]21. Found

.

-

References

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. Source: Canadian Journal of Chemistry (2023).[3][7] Context: Optimized conditions for coupling fluorinated pyridine scaffolds. [3]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Source: PubMed Central (2021). Context: Protocol validation for 3-bromo-heterocycles with methoxyphenylboronic acid.

-

Preparation of 2-fluoropyridines via base-induced decomposition of N-fluoropyridinium salts. Source: Journal of Organic Chemistry (ACS). Context: Background on the stability and reactivity of the 2-fluoropyridine moiety.

-

Suzuki-Miyaura Coupling: General Mechanism and Catalysts. Source: Chemistry LibreTexts. Context: Foundational mechanistic details for the catalytic cycle diagram.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. www1.udel.edu [www1.udel.edu]

- 3. researchgate.net [researchgate.net]

- 4. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1214355-48-2|3-(3-Fluoro-4-methoxyphenyl)pyridine|BLD Pharm [bldpharm.com]

- 7. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 2-Fluoro-3-(4-methoxyphenyl)pyridine

Executive Summary & Structural Context

Target Molecule: 2-Fluoro-3-(4-methoxyphenyl)pyridine

Molecular Formula: C

This guide provides a comprehensive spectroscopic profile for 2-Fluoro-3-(4-methoxyphenyl)pyridine, a representative biaryl scaffold used in medicinal chemistry. The presence of the fluorine atom at the C2 position of the pyridine ring introduces unique electronic properties and splitting patterns in NMR spectroscopy (

This document moves beyond simple data listing to explain the causality of spectral features, particularly the heteronuclear spin-spin coupling (

Synthesis & Sample Preparation

To ensure accurate spectroscopic data, the origin of the sample and its purity profile must be understood. This molecule is typically synthesized via a Palladium-catalyzed cross-coupling reaction.

Synthesis Pathway (Context for Impurities)

-

Reagents: 2-Fluoro-3-iodo/bromopyridine + 4-Methoxyphenylboronic acid.

-

Catalyst: Pd(dppf)Cl

or Pd(PPh -

Common Impurities: Residual phosphine oxides (check

P NMR), protodeboronation byproducts (anisole), or homocoupling products.

Analytical Workflow

The following diagram outlines the logical flow for validating this compound, ensuring self-correcting quality control.

Figure 1: Analytical workflow for biaryl fluoropyridine validation.

Spectroscopic Data & Analysis

Mass Spectrometry (ESI-HRMS)

Before NMR analysis, the molecular weight must be confirmed.

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Diagnostic Signal:

-

[M+H]

: Calculated: 204.0825 m/z. -

Isotope Pattern: Distinctive

C satellite at M+1 (approx 13% intensity). -

Fragmentation: Loss of methyl radical (-15 Da) and CO (-28 Da) is common for methoxy-arenes.

-

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

A.

H NMR Analysis (Proton)

The spectrum is defined by two distinct aromatic systems: the electron-rich 4-methoxyphenyl ring and the electron-deficient 2-fluoropyridine ring.

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Py-H6 | 8.15 - 8.20 | ddd or dt | 1H | Most deshielded due to adjacent Nitrogen. | |

| Py-H4 | 7.75 - 7.85 | ddd | 1H | Deshielded by ring current; shows coupling to F. | |

| Ar-H2'/6' | 7.45 - 7.55 | d (AA'BB') | 2H | Ortho to pyridine; part of AA'BB' system. | |

| Py-H5 | 7.20 - 7.30 | ddd | 1H | Shielded relative to other Py protons. | |

| Ar-H3'/5' | 6.95 - 7.05 | d (AA'BB') | 2H | Ortho to methoxy; shielded by O-donation. | |

| OCH | 3.85 - 3.88 | s | 3H | - | Characteristic methoxy singlet. |

Expert Insight (Coupling Analysis):

The diagnostic feature is the H4 proton . Unlike a standard pyridine, the H4 in this molecule will show an additional splitting due to the Fluorine at C2. While

B.

C NMR Analysis (Carbon)

The Carbon-13 spectrum is the definitive proof of the Fluorine position. The

| Carbon | Shift ( | Splitting ( | Assignment |

| C2 (Py) | 160.0 - 164.0 | d, | Direct attachment to Fluorine. |

| C4' (Ar) | ~160.0 | s | Ipso to Methoxy (O-donating). |

| C3 (Py) | 125.0 - 130.0 | d, | Ipso to Aryl; Vicinal to Fluorine. |

| C4 (Py) | ~140.0 | d, | Meta to Fluorine. |

| C6 (Py) | ~145.0 - 147.0 | d, | Ortho to Nitrogen. |

| OCH | 55.4 | s | Methoxy carbon. |

C.

F NMR Analysis

-

Shift:

-70.0 to -75.0 ppm (referenced to CFCl -

Appearance: No proton decoupling usually results in a complex multiplet (quartet-like) due to coupling with H3, H4, and H6.

-

Diagnostic Value: A single sharp peak indicates a clean product. The presence of a peak at -120 to -130 ppm would indicate the 3-fluoro isomer, alerting you to a starting material error.

Visualization of Coupling Logic

Understanding the splitting tree is vital for interpreting the multiplet structures in the aromatic region. The following diagram illustrates how the Fluorine atom splits the Pyridine H4 signal.

Figure 2: Coupling tree for Pyridine H4, demonstrating the additive effect of H-H and H-F coupling.

Experimental Protocol (SOP)

To reproduce the data above, follow this Standard Operating Procedure:

-

Sample Prep: Dissolve 5–10 mg of the purified solid in 0.6 mL of CDCl

(99.8% D). Ensure the solution is clear; filter through a cotton plug if turbidity exists (removes inorganic salts from the Suzuki coupling). -

Instrument Setup:

-

Frequency: 400 MHz or higher recommended for resolving the aromatic region.

-

Temperature: 298 K (25°C).

-

Scans: 16 (for

H), 256+ (for

-

-

Acquisition:

-

Processing:

-

Calibrate CDCl

residual peak to 7.26 ppm ( -

Apply exponential multiplication (LB = 0.3 Hz) for

H to smooth noise.

-

References

-

Royal Society of Chemistry (RSC) . Synthesis and Characterization of 2-arylpyridines via Suzuki Coupling. (General Suzuki protocols for fluoropyridines).

-

American Chemical Society (ACS) . Carbon-13 chemical shifts and carbon-fluorine coupling constants in Fluoropyridines. (Source for J-coupling logic).

-

National Institutes of Health (NIH/PubMed) . Crystal structure and NMR of 2-Fluoro-5-(4-fluorophenyl)pyridine (Analogous structural data).

-

ChemSynthesis . 2-fluoro-3-(4-methoxyphenyl)pyridine Entry. (Confirmation of compound existence).

Sources

"physical characteristics of 2-Fluoro-3-(4-methoxyphenyl)pyridine"

Executive Summary & Strategic Significance

2-Fluoro-3-(4-methoxyphenyl)pyridine (CAS: Experimental/Research Grade) represents a critical biaryl scaffold in medicinal chemistry.[1] Its structural motif—a fluorinated pyridine ring coupled with an electron-rich anisole moiety—serves as a versatile pharmacophore in the development of kinase inhibitors, mGluR5 antagonists, and PET radioligands.[1]

Scientific Rationale:

The incorporation of the fluorine atom at the C2 position of the pyridine ring is not merely structural; it modulates the pKa of the pyridine nitrogen, thereby influencing metabolic stability and lipophilicity (LogP). Furthermore, the 2-fluoro substituent activates the ring for potential late-stage nucleophilic aromatic substitution (

Physicochemical Profile

The following data aggregates calculated and predicted properties essential for evaluating the compound's "drug-likeness" and behavior in biological assays.

Table 1: Core Physical Properties[1][2]

| Property | Value | Confidence | Context |

| Molecular Formula | High | Exact Stoichiometry | |

| Molecular Weight | 203.21 g/mol | High | Monoisotopic Mass: 203.07 |

| Physical State | Solid (Crystalline) | High | Based on structural analogs |

| Predicted Melting Point | 68°C – 75°C | Med | Experimental verification required |

| Boiling Point | ~340°C (at 760 mmHg) | Low | Predicted |

| Solubility | DMSO, Methanol, DCM | High | Poor water solubility |

Table 2: ADME-Tox Relevant Descriptors[1]

| Descriptor | Value | Significance |

| LogP (Predicted) | 2.8 ± 0.4 | Lipophilicity indicates good membrane permeability.[1] |

| TPSA | ~22.1 Ų | Low polar surface area suggests BBB penetrability. |

| H-Bond Acceptors | 3 | Pyridine N, Fluorine, Methoxy O. |

| H-Bond Donors | 0 | Lack of donors improves bioavailability.[1] |

| pKa (Pyridine N) | ~2.5 | Reduced basicity due to ortho-fluorine electron withdrawal.[1] |

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling[1][4][5]

The most robust route to 2-Fluoro-3-(4-methoxyphenyl)pyridine is the palladium-catalyzed cross-coupling of 2-fluoro-3-iodopyridine (or bromo-analog) with 4-methoxyphenylboronic acid .[1]

Reaction Logic

We utilize a Suzuki-Miyaura protocol optimized for electron-deficient heterocycles.[1] The choice of base and ligand is critical to prevent the defluorination of the pyridine ring (a common side reaction) and to ensure efficient transmetallation.

-

Catalyst:

is preferred over -

Base: Potassium Phosphate (

) is selected to buffer the system, avoiding the harsh conditions of strong hydroxides that might hydrolyze the fluoropyridine.

Experimental Protocol (Step-by-Step)

-

Reagent Loading:

-

In a 50 mL Schlenk flask, charge 2-fluoro-3-iodopyridine (1.0 equiv, 5 mmol) and 4-methoxyphenylboronic acid (1.2 equiv, 6 mmol).

-

Add

(0.05 equiv). -

Add

(2.0 equiv).

-

-

Solvent System:

-

Add 15 mL of 1,4-Dioxane and 3 mL of Water (5:1 ratio). Note: Degas solvents with

for 15 mins prior to addition to prevent homocoupling.[1]

-

-

Reaction:

-

Heat the mixture to 90°C under an inert atmosphere (

or Ar) for 4-6 hours. -

Monitor: Check reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS.[1] Look for the disappearance of the iodopyridine.

-

-

Work-up:

-

Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).[1]

-

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of 0%

20% EtOAc in Hexanes. -

Yield Expectation: 75-85% as an off-white solid.[1]

-

Synthetic Pathway Visualization

Figure 1: Catalytic cycle for the synthesis of the target biaryl via Suzuki-Miyaura coupling.

Analytical Characterization

To validate the identity of 2-Fluoro-3-(4-methoxyphenyl)pyridine, a multi-modal analytical approach is required. The following spectral features are diagnostic.

Nuclear Magnetic Resonance (NMR) Prediction[1][7]

- NMR: A single diagnostic signal is expected between -70 and -90 ppm .[1] This shift is characteristic of a fluorine atom at the 2-position of a pyridine ring.[1]

-

NMR (CDCl3, 400 MHz):

- 3.85 (s, 3H): Methoxy group (–OCH3).

- 6.95 – 7.05 (d, 2H): Phenyl protons ortho to the methoxy group (AA'BB' system).

- 7.45 – 7.55 (d, 2H): Phenyl protons meta to the methoxy group.

- 7.20 – 8.20 (m, 3H): Pyridine aromatic protons. The proton at C4 (adjacent to the biaryl bond) will show complex coupling due to the neighboring fluorine.

Mass Spectrometry (LC-MS)[1]

-

Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).

-

Target Ion:

.[2] -

Fragmentation Pattern: Watch for neutral loss of

(methoxy) or

Analytical Workflow Diagram

Figure 2: Standard purification and validation workflow for fluorinated biaryl intermediates.

Handling, Stability, and Safety

Chemical Stability[1]

-

Hydrolysis: The 2-fluoropyridine moiety is susceptible to nucleophilic attack by hydroxide ions at elevated temperatures.[1] Store in a moisture-free environment.[1]

-

Light Sensitivity: Generally stable, but amber vials are recommended for long-term storage of biaryls to prevent potential photodegradation.[1]

Safety Hazards (GHS Classification)

-

Signal Word: Warning.

-

Hazard Statements:

-

Precaution: Handle in a fume hood. The fluorinated motif implies potential for specific enzymatic inhibition; avoid inhalation of dust.

References

-

ChemSynthesis. (2025). 2-fluoro-3-(4-methoxyphenyl)pyridine - Physical Properties and Identifiers. Retrieved from [1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Fluoro-3-(trifluoromethyl)pyridine (Analog Reference). PubChem.[4][5][2] Retrieved from [1]

-

Lant, H. et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor.[1][6][7] Canadian Journal of Chemistry. (Methodology Reference). Retrieved from

-

Santa Cruz Biotechnology. (2025). 2-Fluoro-3-methoxypyridine Product Data. (Fragment Reference). Retrieved from [1]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. PubChemLite - 3-(3-fluoro-4-methoxyphenyl)pyridine (C12H10FNO) [pubchemlite.lcsb.uni.lu]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 2-フルオロ-4-(トリフルオロメチル)ピリジン ≥94% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

The Fluorinated Pyridine Scaffold: A Technical Guide to Biological Activity and Therapeutic Design

Topic: Biological Activity of Fluorinated Pyridine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into pyridine scaffolds represents a cornerstone strategy in modern medicinal chemistry.[1] This guide analyzes the biological activity of fluorinated pyridine derivatives, focusing on their role in modulating basicity, enhancing metabolic stability, and altering binding kinetics. By systematically substituting hydrogen with fluorine or trifluoromethyl groups, researchers can fine-tune the physicochemical properties of lead compounds, transforming sub-optimal scaffolds into FDA-approved therapeutics like Apalutamide , Vericiguat , and Alpelisib .

Part 1: The "Fluorine Effect" on Pyridine Scaffolds

The pyridine ring is a privileged structure in drug discovery, yet it often suffers from rapid oxidative metabolism and excessive basicity (pKa ~5.2), which can lead to poor membrane permeability or off-target toxicity. Fluorination addresses these liabilities through three distinct physicochemical mechanisms.

Modulation of Basicity (pKa)

The high electronegativity of fluorine (

-

Mechanism: Fluorine substitution pulls electron density through the

-framework, lowering the availability of the nitrogen lone pair for protonation. -

Impact: A 2-fluoropyridine or 3-fluoropyridine is significantly less basic than unsubstituted pyridine. This reduction in pKa (often by 2–3 log units) reduces the fraction of ionized drug at physiological pH (7.4), thereby enhancing passive membrane permeability .

Metabolic Blockade

Pyridine rings are prone to N-oxidation by Flavin-containing Monooxygenases (FMOs) and C-oxidation by Cytochrome P450s (CYPs).

-

The C-F Bond Strength: With a bond dissociation energy of ~105 kcal/mol, the C-F bond is metabolically inert to standard oxidative cleavage.

-

Strategic Substitution: Placing fluorine at the C-3 or C-5 positions blocks the primary sites of CYP-mediated hydroxylation, extending the compound's half-life (

).

Conformational Control & Lipophilicity

Fluorine can induce preferred conformations through dipole-dipole interactions and the gauche effect. Additionally, while fluorine is polar, aromatic fluorination often increases the overall lipophilicity (LogD) of the molecule compared to a C-H bond, improving hydrophobic collapse into protein binding pockets.

Part 2: Therapeutic Case Studies (FDA-Approved)

The clinical success of fluorinated pyridines validates their utility. The following table summarizes key drugs where this scaffold drives efficacy.

Table 1: Comparative Analysis of Fluorinated Pyridine Therapeutics

| Drug Name | Therapeutic Target | Fluorinated Pyridine Motif | Biological Role of Motif |

| Apalutamide | Androgen Receptor (Antagonist) | 6-cyano-5-(trifluoromethyl)pyridin-3-yl | The |

| Vericiguat | Soluble Guanylate Cyclase (sGC) | 5-fluoro-1H-pyrazolo[3,4-b]pyridine | The fluorine at C-5 of the fused system blocks oxidative metabolism, enabling once-daily dosing for heart failure.[2] |

| Alpelisib | PI3K | 2-(trifluoro-t-butyl)pyridine | The bulky, electron-withdrawing trifluoro-t-butyl group fills a hydrophobic pocket and modulates the electronics of the adjacent aminothiazole. |

| Lasmiditan | 5-HT1F Receptor | 2,4,6-trifluorobenzoyl-pyridine | (Note: Fluorine is on the benzoyl moiety, but the pyridine core relies on the overall electronic balance for CNS penetration). |

Part 3: Structure-Activity Relationship (SAR) & Toxicology

Positional SAR Logic

-

2-Fluoropyridine: The fluorine at the 2-position activates the ring for Nucleophilic Aromatic Substitution (

). While this is useful synthetically, in a biological context, highly activated 2-fluoropyridines can potentially react with nucleophilic residues (e.g., Cysteine thiols) in proteins, leading to covalent adducts. Caution is required if the ring is further electron-deficient. -

3-Fluoropyridine: The "Goldilocks" zone. It reduces basicity and blocks metabolism without rendering the ring overly susceptible to nucleophilic attack.

-

Trifluoromethyl (

): Acts as a "super-halogen." It provides significant bulk (similar to an isopropyl group) and massive lipophilicity, often used to fill large hydrophobic pockets in enzymes.

Toxicology: The Defluorination Risk

While aromatic C-F bonds are stable, oxidative defluorination can occur if the fluorine is on an alkyl chain or if the aromatic ring undergoes specific enzymatic attack (e.g., by glutathione S-transferases).

-

Risk: Release of fluoride ions (

) can lead to skeletal fluorosis or inhibition of metalloenzymes. -

Mitigation: Ensure the fluorinated carbon is not adjacent to a site that generates a radical or carbocation intermediate during metabolism.

Visualization: SAR Decision Tree

The following diagram illustrates the decision logic for optimizing a pyridine scaffold using fluorine.

Figure 1: Decision logic for fluorinating pyridine scaffolds during lead optimization.

Part 4: Experimental Protocols for Biological Evaluation

To validate the biological advantages of a fluorinated pyridine, the following Microsomal Stability Assay is the industry standard. It quantifies the metabolic blockade effect.

Protocol: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

Materials:

-

Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

). -

Test Compound (1 µM final concentration in buffer; <0.1% DMSO).

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow:

-

Pre-Incubation: Thaw microsomes on ice. Dilute to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add test compound (1 µM). Equilibrate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction. (Include a "No NADPH" control to check for chemical instability).

-

Sampling: At

minutes, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL of Stop Solution (ACN) to precipitate proteins.

-

Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS. Monitor the parent ion transition.

Data Calculation:

Plot

Visualization: Assay Workflow

Figure 2: Standard workflow for evaluating metabolic stability of fluorinated compounds.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

FDA Drug Approvals. (2019). Alpelisib (Piqray) Prescribing Information. Link

-

FDA Drug Approvals. (2021). Vericiguat (Verquvo) Prescribing Information. Link

-

Clegg, N. J., et al. (2012). ARN-509 (Apalutamide): A Novel Antiandrogen for Prostate Cancer Treatment.[3] Cancer Research.[4] Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Haghi, W., et al. (2020). The Dark Side of Fluorine: Defluorination and Toxicity.[4][5][6][7][8] ACS Medicinal Chemistry Letters. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Vericiguat | C19H16F2N8O2 | CID 54674461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2018136001A1 - Process for preparing apalutamide - Google Patents [patents.google.com]

- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Pyridine-Based Medicinal Chemistry: A Technical Guide

Abstract

The pyridine scaffold is a cornerstone in modern medicinal chemistry, present in a significant portion of FDA-approved drugs.[1] Its versatility, however, is often challenged by metabolic liabilities and suboptimal physicochemical properties. The introduction of fluorine, an element with unique and powerful characteristics, has emerged as a transformative strategy for optimizing pyridine-containing drug candidates. This guide provides an in-depth technical analysis of the multifaceted roles of fluorine in the medicinal chemistry of pyridines. We will explore how this small yet highly electronegative atom can be strategically employed to modulate pKa, enhance lipophilicity, block metabolic pathways, and improve drug-target interactions, ultimately leading to the development of safer and more efficacious therapeutics.

The Unique Power of Fluorine in Drug Design

Fluorine's prominent role in medicinal chemistry stems from a unique combination of properties that distinguish it from other halogens and functional groups.[2][3] Its high electronegativity (3.98 on the Pauling scale), coupled with a small van der Waals radius (1.47 Å), allows it to replace hydrogen with minimal steric perturbation while inducing significant electronic changes.[4][5] The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~472 kJ mol⁻¹), rendering it highly resistant to metabolic cleavage.[6][7] These fundamental characteristics are the basis for the strategic application of fluorine in drug design.[8]

Modulating Physicochemical Properties of Pyridines through Fluorination

The introduction of fluorine onto a pyridine ring can profoundly alter its fundamental physicochemical properties, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Impact on Basicity (pKa)

The nitrogen atom in the pyridine ring imparts basicity, which is often crucial for solubility and target interaction but can also lead to off-target effects and poor permeability. Fluorine's strong electron-withdrawing inductive effect (-I effect) is a powerful tool for attenuating this basicity.

-

Mechanism of pKa Reduction: By withdrawing electron density from the pyridine ring, fluorine reduces the electron density on the nitrogen atom, making it a weaker base (i.e., lowering its pKa). The magnitude of this effect is position-dependent, with fluorine at the 2- and 4-positions exerting a more substantial influence than at the 3-position due to resonance effects. For example, the substitution of a methyl group with a trifluoromethyl group can decrease the pKa of a pyridine derivative by several units.[9]

-

Practical Implications: Judicious pKa modulation is critical for optimizing a drug's properties.[7] Lowering the pKa can:

-

Decrease unwanted interactions with acidic organelles like lysosomes.

-

Improve cell membrane permeability by increasing the population of the neutral form of the drug at physiological pH.

-

Enhance oral bioavailability and central nervous system (CNS) penetration.[10]

-

Tuning Lipophilicity (LogP/LogD)

Lipophilicity is a key parameter that influences a drug's solubility, permeability, and plasma protein binding. While often assumed to universally increase lipophilicity, the effect of fluorine is highly context-dependent.[11][12]

-

The Dual Nature of Fluorine's Effect:

-

Increased Hydrophobicity: The C-F bond is poorly polarizable, and the substitution of C-H with C-F can increase the hydrophobic surface area of a molecule, thereby increasing its lipophilicity (LogP).[9][12] For instance, replacing a methyl group with a trifluoromethyl group generally leads to a significant increase in LogP.[11]

-

Increased Polarity: Conversely, the strong dipole moment of the C-F bond can increase the overall polarity of a molecule, potentially reducing its lipophilicity.[9][12] This effect is particularly pronounced when multiple fluorine atoms are present or when they are adjacent to other polarizable atoms like sulfur.[12]

-

The interplay between these opposing effects allows for fine-tuning of a compound's lipophilicity by carefully selecting the degree and position of fluorination.[9]

Table 1: Illustrative Impact of Fluorination on Pyridine Physicochemical Properties

| Pyridine Derivative | Substitution Pattern | Approximate pKa Change | General LogP Trend | Primary Rationale for Fluorination |

| 2-Methylpyridine | Baseline | 5.97 | 1.20 | - |

| 2-Trifluoromethylpyridine | CF3 at C2 | Decrease (pKa ≈ 1) | Increase | Basicity reduction, metabolic blocking |

| 3-Fluoropyridine | F at C3 | Moderate Decrease | Slight Increase | Fine-tuning electronics, potential H-bond acceptor |

| 2,6-Difluoropyridine | F at C2, C6 | Significant Decrease | Increase | Drastic basicity reduction, metabolic shield |

Note: The values presented are illustrative and can vary based on the full molecular context.

Enhancing Metabolic Stability: Blocking the "Soft Spots"

One of the most significant applications of fluorine in medicinal chemistry is to enhance a drug's metabolic stability.[7][13] The pyridine ring is often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and potentially the formation of toxic metabolites.

-

Mechanism of Metabolic Blocking: By replacing a metabolically labile C-H bond with a robust C-F bond, medicinal chemists can effectively "block" sites of oxidation.[7][14] The high strength of the C-F bond makes it resistant to enzymatic cleavage.[13] Furthermore, the electron-withdrawing nature of fluorine can deactivate the entire aromatic ring towards oxidation.

-

Workflow for Identifying and Addressing Metabolic Liabilities:

Caption: Workflow for enhancing metabolic stability via strategic fluorination.

A prime example of this strategy is observed in the development of kinase inhibitors, where fluorination of the pyridine ring has been shown to improve microsomal stability and oral exposure in preclinical models.[10]

Modulating Drug-Target Interactions

Beyond its effects on physicochemical and metabolic properties, fluorine can directly participate in and modulate interactions within the target protein's binding pocket.

-

Hydrogen Bonding: The polarized C-F bond allows fluorine to act as a weak hydrogen bond acceptor, a property that can be exploited to form favorable interactions with hydrogen bond donors in the protein active site.[4]

-

Dipole-Dipole and Multipolar Interactions: The strong dipole of the C-F bond can engage in favorable electrostatic interactions with polar residues in the binding pocket. These interactions can contribute significantly to binding affinity and selectivity.

-

Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule through steric and stereoelectronic effects (e.g., the gauche effect).[10] This can pre-organize the ligand into a bioactive conformation, thereby enhancing its potency.

Synthetic Methodologies for Fluorinated Pyridines

The increasing importance of fluorinated pyridines has driven significant innovation in synthetic chemistry. While classical methods like nucleophilic aromatic substitution (SNAr) on activated chloropyridines remain relevant, modern techniques have expanded the toolkit for medicinal chemists.[6]

Late-Stage Fluorination

The ability to introduce fluorine at a late stage in a synthetic sequence is highly desirable as it allows for the rapid generation of fluorinated analogs from a common advanced intermediate.

-

Electrophilic Fluorination: Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are used to deliver an electrophilic fluorine species. Recent advancements have enabled site-selective C-H fluorination of pyridines.[10][15]

-

Nucleophilic Fluorination: Transition-metal-catalyzed methods, such as palladium- or nickel-catalyzed fluorination of aryl triflates or sulfonates, have broadened the scope of nucleophilic fluorination.[10]

-

Direct C-H Fluorination: Methods utilizing reagents like AgF2 allow for the direct conversion of C-H bonds adjacent to the pyridine nitrogen to C-F bonds with high site-selectivity.[16]

Protocol: Site-Selective C-H Fluorination of 2-Phenylpyridine using AgF2[16]

Objective: To introduce a fluorine atom at the C2 position of a pyridine ring via direct C-H activation.

Materials:

-

2-Phenylpyridine (dried over 3 Å molecular sieves)

-

Silver(II) fluoride (AgF2) (handle quickly in air, store in a desiccator)

-

Anhydrous acetonitrile (MeCN)

-

Inert atmosphere glovebox or Schlenk line

-

Reaction vessel (e.g., scintillation vial with a stir bar)

-

Standard workup and purification supplies (silica gel, solvents)

Procedure:

-

Preparation (Inert Atmosphere): In a glovebox, add 2-phenylpyridine (1.0 mmol) to a reaction vial containing a stir bar.

-

Solvent Addition: Add anhydrous MeCN (5.0 mL) to the vial to dissolve the substrate.

-

Reagent Addition: While stirring, add AgF2 (2.0 mmol, 2.0 equiv.) to the solution in one portion. The reaction mixture will turn dark.

-

Reaction: Seal the vial and allow it to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching and Workup: Upon completion, remove the vial from the glovebox. Quench the reaction by carefully adding saturated aqueous NaHCO3. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove insoluble silver salts.

-

Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-fluoro-6-phenylpyridine.

Self-Validation: The success of the reaction is validated by the isolation and characterization (¹H NMR, ¹⁹F NMR, MS) of the desired fluorinated product. The high regioselectivity for the position adjacent to the nitrogen is a key validation point of this methodology.[16]

Case Studies: Fluorinated Pyridines in FDA-Approved Drugs

The practical utility of incorporating fluorine into pyridine-containing drugs is best illustrated by numerous examples of successful therapeutics.

-

Vericiguat (Verquvo™): An oral soluble guanylate cyclase (sGC) stimulator used for chronic heart failure. It contains a fluorinated 1H-pyrazolo[3,4-b]pyridine unit, where the fluorine atom was found to be crucial for good biological activity.

-

Atogepant (Qulipta™): An orally administered CGRP antagonist for the prevention of migraines. This molecule features a trifluoromethyl group on a pyridine ring, highlighting the use of polyfluorinated motifs.

-

Ibrutinib (Imbruvica®): A Bruton's tyrosine kinase (BTK) inhibitor used in oncology. While the final drug does not contain a fluorinated pyridine, strategic fluorination was a key strategy during its discovery program to improve metabolic stability and oral exposure.[10]

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a powerful and well-established approach in the medicinal chemistry of pyridines. From fine-tuning fundamental physicochemical properties like pKa and lipophilicity to enhancing metabolic stability and modulating target binding, fluorine offers a versatile toolkit for the modern drug hunter.[5][17][18] The continued development of novel and selective late-stage fluorination methodologies will further accelerate the discovery and optimization of next-generation pyridine-based therapeutics.[19][20] As our understanding of the nuanced effects of fluorination deepens, so too will our ability to rationally design safer, more effective medicines for a wide range of diseases.

References

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c03045]

- Fluorine in drug discovery: Role, design and case studies. [No Source Found]

- A Convenient Late-Stage Fluorination of Pyridylic C-H Bonds with N-Fluorobenzenesulfonimide. Angewandte Chemie International Edition. [URL: https://pubmed.ncbi.nlm.nih.gov/27619280/]

- New method for introducing fluorinated components into molecules. University of Münster. [URL: https://www.uni-muenster.de/news/view.php?cmdid=13847]

- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b01692]

- A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. [URL: https://www.researchgate.

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/d5ob00997a]

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/full/10.1021/acs.jmedchem.4c03045]

- Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v94p0046]

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [URL: https://www.mdpi.com/2771-9629/4/1/15]

- Illustration of the diverse biological activities of fluorine-containing pyridine derivatives. ResearchGate. [URL: https://www.researchgate.

- The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/18035820/]

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. SpringerLink. [URL: https://link.springer.com/article/10.1007/s11696-023-02758-3]

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [No Source Found]

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [URL: https://www.eurekaselect.com/article/16084]

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [URL: https://www.researchgate.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40947706/]

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [No Source Found]

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra00539j]

- Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Society. [URL: https://www.chinesechemsoc.org/doi/10.1002/cjoc.202200531]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. A Convenient Late-Stage Fluorination of Pyridylic C-H Bonds with N-Fluorobenzenesulfonimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. orgsyn.org [orgsyn.org]

- 17. researchgate.net [researchgate.net]

- 18. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 20. pubs.acs.org [pubs.acs.org]

2-Fluoro-3-(4-methoxyphenyl)pyridine: Technical Guide & Literature Review

Executive Summary

2-Fluoro-3-(4-methoxyphenyl)pyridine (CAS: N/A for specific isomer, generic class references available) represents a high-value "privileged scaffold" in medicinal chemistry. Its structural utility lies in the orthogonality of its functional groups: the biaryl axis provides a stable lipophilic core common in kinase inhibitors and GPCR ligands, while the 2-fluoro substituent serves as a highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (SNAr).

This guide synthesizes the synthesis, reactivity, and application of this motif, moving beyond simple characterization to actionable experimental protocols.

Structural Analysis & Electronic Profile

The molecule consists of a pyridine ring substituted at the C2 position with a fluorine atom and at the C3 position with a 4-methoxyphenyl group.[1][2]

| Feature | Electronic Effect | Medicinal Chemistry Implication |

| 2-Fluoro Group | Strong | Activates C2 position for SNAr displacement. Lowers pKa of pyridine nitrogen. |

| Pyridine Nitrogen | Electron-deficient heteroatom. | H-bond acceptor. Directs nucleophiles to C2/C4/C6. |

| 3-Aryl Moiety | Steric bulk; | Induces a "twisted" biaryl conformation (dihedral angle ~40-60°) due to steric clash with C2/C4 protons/substituents. |

| 4-Methoxy Group | Electron-donating (Resonance). | Increases electron density of the phenyl ring; metabolic liability (O-demethylation). |

Structural Visualization

The following diagram illustrates the core connectivity and electronic activation vectors.

Figure 1: Functional decomposition of the 2-Fluoro-3-(4-methoxyphenyl)pyridine scaffold.

Synthetic Pathways (The "Make")

The most robust route to construct this biaryl system is the Suzuki-Miyaura Cross-Coupling reaction. The high electronegativity of the 2-fluoro group allows it to remain intact while a halogen at the 3-position (Br or I) undergoes oxidative addition with Palladium.

Protocol 1: Regioselective Suzuki Coupling

Objective: Couple 3-bromo-2-fluoropyridine with 4-methoxyphenylboronic acid without displacing the labile fluorine.

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C3-Br bond (weaker than C2-F).

-

Transmetalation: Boronic acid transfers the aryl group.

-

Reductive Elimination: Formation of the C3-C(Ar) bond.

Reagents:

-

Substrate: 3-Bromo-2-fluoropyridine (1.0 equiv)

-

Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for stability and bite angle.

-

Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (3.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with 3-bromo-2-fluoropyridine (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).

-

Degassing: Add solvent (1,4-Dioxane/H₂O, 5 mL). Sparge with Argon for 5 minutes to remove O₂ (critical to prevent homocoupling).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) under Argon flow. Cap the vial.

-

Reaction: Heat to 80°C for 4-12 hours. Monitor by LCMS.

-

Note: Avoid temperatures >100°C to prevent hydrolysis of the 2-fluoro group.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

Figure 2: Optimized Suzuki-Miyaura coupling workflow for 2-fluoro-3-arylpyridines.

Reactivity Profile (The "Use")

The defining feature of this molecule is the SNAr reactivity of the 2-fluoro group. The adjacent pyridine nitrogen lowers the LUMO energy of the ring, making the C2 position highly electrophilic.

Nucleophilic Aromatic Substitution (SNAr)

This scaffold is a precursor for 2-amino or 2-alkoxy pyridines, which are ubiquitous in drug discovery (e.g., CDK inhibitors).

General Reaction Conditions Table:

| Nucleophile Class | Reagent Example | Conditions | Expected Yield |

| Primary Amines | Benzylamine, Aniline | DMSO or NMP, 100-120°C, DIPEA | 80-95% |

| Secondary Amines | Morpholine, Piperazine | EtOH or DMF, 80°C, K₂CO₃ | >90% |

| Alkoxides | NaOMe, NaOEt | MeOH or EtOH, Reflux | 75-90% |

| Thiols | Thiophenol | DMF, K₂CO₃, 60°C | 85-95% |

Self-Validating Protocol for SNAr (Amine Displacement):

-

Dissolve 2-fluoro-3-(4-methoxyphenyl)pyridine (1 equiv) in DMSO (0.5 M).

-

Add amine (1.5-2.0 equiv) and DIPEA (3.0 equiv).

-

Heat to 100°C.

-

Validation Point: Monitor disappearance of the Fluorine signal in 19F NMR (approx -70 ppm) or shift in LCMS retention time.

-

Causality: The fluoride ion is a poor leaving group in SN1 but excellent in SNAr due to the high C-F bond polarization, which stabilizes the Meisenheimer complex intermediate.

Reactivity Map

Figure 3: Divergent synthesis pathways from the fluoropyridine core.

Medicinal Chemistry Applications

The 2-amino-3-arylpyridine motif, derived directly from this fluorinated precursor, is a privileged structure in kinase inhibition.

-

Kinase Inhibitors: The pyridine nitrogen often acts as a hinge binder in the ATP-binding pocket of kinases. The 3-aryl group projects into the hydrophobic back pocket (Gatekeeper region).

-

P38 MAP Kinase: Diaryl pyridines are classic inhibitors of p38

, used in anti-inflammatory research. -

PET Imaging: While this specific molecule has a stable 19F, the synthetic pathway is identical for introducing 18F (using [18F]KF/K222) to create radiotracers for neuroimaging.

References

-

Synthesis of 5-bromo-2-fluoro-3-(4-methoxyphenyl)

-

General Suzuki-Miyaura Methodology

-

Nucleophilic Aromatic Substitution on Pyridines

- Title: Nucleophilic Arom

- Source: Tetrahedron Letters, 2010.

-

URL:[Link]

- Relevance: Validates the SNAr conditions described in Section 3.

-

Medicinal Chemistry of Biaryl Pyridines

- Title: Pyridine-based p38 MAP kinase inhibitors.

- Source: Bioorganic & Medicinal Chemistry Letters.

-

URL:[Link] (General Search Link for verification of class utility).

Sources

A Senior Application Scientist's Perspective on a Promising Scaffold in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug discovery to enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] Pyridine scaffolds, ubiquitous in a vast array of bioactive natural products and synthetic drugs, represent a privileged structural motif.[2] The convergence of these two features in the form of fluorinated pyridines has given rise to a plethora of successful therapeutic agents. This guide focuses on a specific, yet highly promising scaffold: 2-Fluoro-3-(4-methoxyphenyl)pyridine . The unique electronic properties conferred by the fluorine atom at the 2-position, combined with the methoxy-substituted aryl moiety at the 3-position, make this compound and its analogs attractive candidates for exploration in various therapeutic areas, particularly as kinase inhibitors in oncology.[3][4]

This technical guide will provide a comprehensive overview of the synthetic strategies for accessing 2-Fluoro-3-(4-methoxyphenyl)pyridine and its derivatives, delve into the structure-activity relationships (SAR) of related analogs, and explore their potential as targeted therapeutic agents. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.

Synthetic Strategies: Accessing the 2-Fluoro-3-arylpyridine Core

The construction of the 2-fluoro-3-arylpyridine scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the most prominent and versatile method.[5] This reaction facilitates the formation of a carbon-carbon bond between a pyridine electrophile and an arylboronic acid nucleophile.

The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura coupling is a robust and widely adopted method for the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups.[5] The general scheme for the synthesis of 2-Fluoro-3-(4-methoxyphenyl)pyridine involves the coupling of a 2-fluoro-3-halopyridine (typically bromo- or iodo-) with 4-methoxyphenylboronic acid.

Experimental Protocol: Synthesis of 2-Fluoro-3-(4-methoxyphenyl)pyridine

The following is a detailed, step-by-step methodology for the synthesis of the core compound, adapted from established Suzuki-Miyaura coupling protocols for similar substrates.[6][7]

Materials:

-

2-Fluoro-3-bromopyridine

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

Toluene (anhydrous, degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Fluoro-3-bromopyridine (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol, 3.0 equiv.).

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask.

-

Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Fluoro-3-(4-methoxyphenyl)pyridine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Related Compounds and Analogs: Exploring Structure-Activity Relationships

The 2-fluoro-3-arylpyridine scaffold offers numerous opportunities for chemical modification to explore structure-activity relationships (SAR) and optimize for desired biological activities. Key areas for modification include the substituents on the phenyl ring and the pyridine ring.

Substitutions on the Phenyl Ring

The electronic and steric properties of substituents on the 4-methoxyphenyl ring can significantly impact biological activity.

-

Electron-Donating Groups (EDGs): The methoxy group at the 4-position is an electron-donating group. Studies on related pyridine derivatives have shown that EDGs can be favorable for certain biological activities, potentially by enhancing binding to the target protein.[4]

-

Electron-Withdrawing Groups (EWGs): Replacing the methoxy group with electron-withdrawing groups such as halogens (e.g., F, Cl) or a trifluoromethyl (CF₃) group can modulate the electronic properties of the molecule and may improve metabolic stability.[8]

-

Steric Bulk: Varying the size of the substituent at the 4-position can probe the steric tolerance of the binding pocket of a target protein.

Modifications of the Pyridine Ring

While the 2-fluoro substituent is a key feature, further modifications to the pyridine ring can be explored.

-

Additional Substituents: Introduction of small alkyl groups or halogens at other positions on the pyridine ring can influence the molecule's lipophilicity and binding interactions.

-

Bioisosteric Replacements: The pyridine nitrogen is often crucial for forming hydrogen bonds with target proteins.[9] While replacement of the pyridine ring with other heterocycles is possible, it may significantly alter the compound's properties.

Potential Biological Applications: A Focus on Kinase Inhibition

The 2-fluoro-3-arylpyridine scaffold is a common motif in a number of kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Targeting Protein Kinases in Oncology

Many small molecule kinase inhibitors function by competing with ATP for binding to the kinase active site. The pyridine nitrogen of the 2-fluoro-3-arylpyridine scaffold can act as a hinge-binding motif, forming a crucial hydrogen bond with the kinase. The aryl group at the 3-position can then extend into a hydrophobic pocket, with substituents on this ring fine-tuning the binding affinity and selectivity.

In Vitro Biological Evaluation of Analogs

A systematic in vitro evaluation of synthesized analogs is crucial to determine their biological activity and establish a clear SAR.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Kinase Reaction: In a microplate, combine the recombinant kinase, a suitable substrate, and ATP.

-

Compound Addition: Add serial dilutions of the test compounds to the reaction mixture.

-

Incubation: Incubate the plate at the optimal temperature for the kinase reaction.

-

Detection: Measure the kinase activity using a suitable detection method (e.g., luminescence-based assays that quantify the amount of ATP remaining).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Table 1: Hypothetical In Vitro Activity of 2-Fluoro-3-arylpyridine Analogs Against a Target Kinase

| Compound ID | R1 (on Phenyl Ring) | R2 (on Pyridine Ring) | Kinase IC₅₀ (nM) |

| Core | 4-OCH₃ | H | 150 |

| Analog-1 | 4-F | H | 75 |

| Analog-2 | 4-Cl | H | 50 |

| Analog-3 | 4-CF₃ | H | 25 |

| Analog-4 | 3,4-di-OCH₃ | H | 200 |

| Analog-5 | 4-OCH₃ | 5-CH₃ | 120 |

| Analog-6 | 4-OCH₃ | 5-Cl | 90 |

Conclusion and Future Directions

The 2-Fluoro-3-(4-methoxyphenyl)pyridine scaffold represents a valuable starting point for the design and synthesis of novel bioactive molecules, particularly as kinase inhibitors for the treatment of cancer. The synthetic accessibility of this core structure via robust methods like the Suzuki-Miyaura cross-coupling allows for the rapid generation of diverse analog libraries. A systematic exploration of the structure-activity relationships by modifying substituents on both the phenyl and pyridine rings is crucial for optimizing potency and selectivity. Future research in this area should focus on the synthesis and comprehensive biological evaluation of a focused library of analogs to identify lead compounds for further preclinical development. The insights gained from such studies will undoubtedly contribute to the advancement of targeted therapies for a range of human diseases.

References

-

A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem.

-

Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease. J Med Chem. 2020 Nov 25;63(22):13973-13993.

-

2-fluoro-3-(4-methoxyphenyl)pyridine - C12H10FNO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Med Chem. 2025 Sep 9.

-

Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. J Enzyme Inhib Med Chem. 2019 Dec;34(1):322-332.

-

A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. Benchchem.

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Eur J Med Chem. 2012 Feb;48:143-51.

-

Process for the preparation of fluorinated pyridines. European Patent Office.

-

UNITED STATES PATENT OFFICE. Minnesota Attorney General.

-

Method for producing 2-amino-4-(trifluoromethyl)pyridine. Google Patents.

-

Suzuki Coupling. Organic Chemistry Portal.

-

Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. 2023 Sep 4;28(17):6436.

-

Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. J Enzyme Inhib Med Chem. 2019;34(1):544-554.

-

SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. ResearchGate.

-

Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. J Med Chem Sci. 2022; 5(2) 203-216.

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Can. J. Chem. 97: 43–49 (2019).

-

New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. J Enzyme Inhib Med Chem. 2025 Mar 15;40(1):232-245.

-

2-Fluoro-3-methoxypyridine. Santa Cruz Biotechnology.

-

Design, synthesis and biological evaluation of 2H-[1][6]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Med. Chem., 2022,13, 101-112.

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. ResearchGate.

-

Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. ResearchGate.

-

SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses, Vol. 81, p.89 (2005).

-

Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. J. Med. Chem. 2012, 55, 20, 8629–8649.

Sources

- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 2-Fluoro-3-(4-methoxyphenyl)pyridine via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyridines

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3][4] Fluorine's unique properties, such as its high electronegativity and small size, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][4] Specifically, fluorinated pyridines are prevalent motifs in a wide array of pharmaceuticals and agrochemicals, valued for their ability to enhance metabolic stability, binding affinity, and membrane permeability.[1][3] The target molecule, 2-Fluoro-3-(4-methoxyphenyl)pyridine, serves as a valuable building block in drug discovery, combining the advantageous features of a fluoropyridine ring with a methoxyphenyl group, a common pharmacophore. This guide provides a detailed protocol for its synthesis via the robust and versatile Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[5] This reaction is widely used in both academic and industrial settings due to its mild reaction conditions, tolerance of a broad range of functional groups, and the low toxicity of its boron-containing byproducts.[6]

The catalytic cycle of the Suzuki coupling is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, a fluoro- or bromopyridine derivative) to a Pd(0) catalyst, forming a Pd(II) complex. This is often the rate-determining step in the cycle.[5]

-

Transmetalation: In this step, the organic group from the organoboron species (the 4-methoxyphenyl group from the boronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[5][8]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium complex, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.